methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate
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Overview
Description
Methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate is a complex organic compound featuring a benzothiophene moiety. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring, known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common route includes the formation of the benzothiophene core, followed by functionalization to introduce the hydroxyethyl and carbamoyl groups. The final step involves esterification to form the methyl benzoate ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens or nitro groups .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution reactions on the benzothiophene ring could introduce various functional groups .
Scientific Research Applications
Methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes or receptors, modulating their activity. The hydroxyethyl and carbamoyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate: Similar structure but with a sulfamoyl group instead of a carbamoyl group.
Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate: Contains a triazinylphenyl group instead of a benzothiophene.
Uniqueness
Methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate is unique due to its combination of a benzothiophene core with hydroxyethyl and carbamoyl functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 4-[[2-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-27-20(26)12-6-8-13(9-7-12)22-19(25)18(24)21-10-16(23)15-11-28-17-5-3-2-4-14(15)17/h2-9,11,16,23H,10H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKJGWZFODCSOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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